molecular formula C17H23N3O2 B7788975 (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine CAS No. 215601-37-9

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Cat. No.: B7788975
CAS No.: 215601-37-9
M. Wt: 301.4 g/mol
InChI Key: CSGQGLBCAHGJDR-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene” is a chemical compound with the molecular formula C20H28N2O2 . It is also known as "(S,S)-2,2’- (4,6-m-Xylenediyl)bis (4-isopropyl-2-oxazoline)" .


Molecular Structure Analysis

The molecular weight of “(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene” is 328.4 g/mol . The compound has two stereocenters, resulting in a chiral molecule .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

  • Polymerization Catalyst :

    • The complex [2,6-bis[(4S)-isopropyl-2-oxazolin-2-yl]pyridine]CrCl3 has been found to catalyze ethylene homopolymerization and ethylene/1-hexene copolymerization in the presence of MAO (Esteruelas et al., 2002).
  • Luminescence and Magnetic Properties :

    • Chiral luminescent derivatives of pyridine bis(oxazoline) have been combined with lanthanide ions and octacyanotungstate(V) metalloligand to afford bimetallic CN(-)-bridged coordination chains. These materials display enantiopure structural helicity, strong optical activity, and luminescence under UV light. They also exhibit ferrimagnetic or ferromagnetic coupling due to paramagnetic lanthanide(III) and W(V)(CN)8 moieties connected by cyanide bridges (Chorazy et al., 2014).
  • Asymmetric Catalytic Cyclopropanation :

    • Chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalysts have exhibited efficient activity for the asymmetric cyclopropanation of styrene and several diazoacetates, yielding cyclopropane-1-carboxylates with high yields and enantioselectivities (Nishiyama et al., 1995).
  • Catalysts for Enantioselective Reactions :

    • Pyridine-2,6-bis(oxazoline) derived catalysts combined with lanthanide(III) triflates have shown significant enantioselectivity in various reactions involving 3-alkenoyloxazolidinones, with the capability to produce opposite enantiomers by changing the cation (Desimoni et al., 2005).
  • Ligand in Asymmetric Hydrosilylation :

    • A general approach to new ligands embodying bis(oxazolinyl)pyridine has been developed, and a rhodium catalyst derived from such a ligand provided excellent enantioselectivity in the asymmetric hydrosilylation of ketones (Ghoshal et al., 2010).
  • Luminescent Lanthanide Ion Complexes :

    • A complex of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) triflate and its Tb(III) analogue have been found to be highly luminescent in both solid state and solution, displaying significant quantum yields for red and green emission (de Bettencourt-Dias et al., 2007).
  • Enantioselective Addition Reactions :

    • CuI/bis(oxazoline)-catalyzed addition of propiolates and terminal ynones to 1-acylpyridinium salts afforded highly functionalized dihydropyridines with excellent enantioselectivity, enabling short synthesis of specific indolizidines (Sun et al., 2007).

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQGLBCAHGJDR-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350833
Record name 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118949-61-4
Record name 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118949-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name i-Pr-pybox, (S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name I-PR-PYBOX, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Reactant of Route 2
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Reactant of Route 3
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Reactant of Route 4
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Reactant of Route 5
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.